3-Methoxybenzamidoxime 3-Methoxybenzamidoxime
Brand Name: Vulcanchem
CAS No.: 73647-50-4
VCID: VC5692567
InChI: InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
SMILES: COC1=CC=CC(=C1)C(=NO)N
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

3-Methoxybenzamidoxime

CAS No.: 73647-50-4

Cat. No.: VC5692567

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxybenzamidoxime - 73647-50-4

Specification

CAS No. 73647-50-4
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name N'-hydroxy-3-methoxybenzenecarboximidamide
Standard InChI InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Standard InChI Key CEHMGZTZNNEADY-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C(=N\O)/N
SMILES COC1=CC=CC(=C1)C(=NO)N
Canonical SMILES COC1=CC=CC(=C1)C(=NO)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-methoxybenzamidoxime consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an amidoxime functional group (-C(NH₂)=N-OH) at the 1-position (Figure 1). This configuration confers unique electronic and steric properties, influencing its reactivity and solubility.

Molecular Characteristics

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • IUPAC Name: N'-hydroxy-3-methoxybenzenecarboximidamide

Physical Properties

Based on analogous amidoximes such as benzaldoxime and 2,3-difluoro-6-trifluoromethylbenzamidoxime , the following properties are anticipated:

PropertyValue/Range
Melting Point95–98°C (predicted)
Boiling PointDecomposes above 200°C
Density1.18–1.22 g/cm³
SolubilitySoluble in methanol, ethanol, and dimethyl sulfoxide (DMSO); sparingly soluble in water (<1 g/L at 25°C)
pKa10.2 ± 0.5 (oxime proton)

The methoxy group enhances lipophilicity compared to unsubstituted benzamidoxime, potentially improving membrane permeability in biological systems .

Synthesis and Optimization

The synthesis of 3-methoxybenzamidoxime follows established amidoximation protocols, typically involving the reaction of 3-methoxybenzonitrile with hydroxylamine under controlled conditions .

Reaction Mechanism

The nucleophilic addition of hydroxylamine to the nitrile group proceeds via a two-step mechanism:

  • Formation of the imino hydroxylamine intermediate:
    R–C≡N+NH2OHR–C(=NH)–NHOH\text{R–C≡N} + \text{NH}_2\text{OH} \rightarrow \text{R–C(=NH)–NHOH}

  • Tautomerization to the amidoxime:
    R–C(=NH)–NHOHR–C(NH2)=N–OH\text{R–C(=NH)–NHOH} \rightarrow \text{R–C(NH}_2\text{)=N–OH}

Experimental Procedure

A modified protocol derived from US Patent 6,211,232 is outlined below:

Materials:

  • 3-Methoxybenzonitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium carbonate (1.5 equiv)

  • Methanol/water (1:2 v/v) solvent system

Steps:

  • Dissolve hydroxylamine hydrochloride and sodium carbonate in methanol/water.

  • Add 3-methoxybenzonitrile to the solution.

  • Heat at 60°C for 6–8 hours under reflux.

  • Cool to room temperature, extract with methyl tert-butyl ether (MTBE), and concentrate under reduced pressure.

Yield: 72–78% (typical for benzamidoximes) .

Byproduct Management

The primary byproduct, 3-methoxybenzamide (formed via hydrolysis of the nitrile), is minimized by:

  • Maintaining pH 8–9 using sodium carbonate .

  • Employing anhydrous conditions during extraction .

Applications in Agrochemical and Pharmaceutical Research

Antifungal Activity

Benzamidoxime derivatives exhibit potent fungicidal properties by inhibiting fungal cytochrome P450 enzymes. For example, 2,3-difluoro-6-trifluoromethylbenzamidoxime demonstrates EC₅₀ values of <1 ppm against Botrytis cinerea . While specific data for 3-methoxybenzamidoxime are unavailable, its structural similarity suggests comparable activity, particularly against methoxy-sensitive fungal strains.

DNA Methyltransferase Inhibition

Amidoximes are explored as DNA methyltransferase 1 (DNMT1) inhibitors for epigenetic cancer therapy. The oxime moiety chelates zinc ions in the DNMT1 active site, disrupting methylation . Substitutions at the 3-position (e.g., methoxy) may enhance binding affinity through hydrophobic interactions .

Radical Scavenging

The N–O bond in the amidoxime group enables hydrogen atom transfer, neutralizing reactive oxygen species (ROS). This property is leveraged in polymer stabilization and antioxidant formulations .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the methoxy group’s position and electronics to optimize bioactivity.

  • In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability.

  • Industrial Scalability: Development of continuous-flow synthesis protocols to enhance yield and purity.

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